molecular formula C27H45NO2 B1201131 Deacetylmuldamine

Deacetylmuldamine

Cat. No.: B1201131
M. Wt: 415.7 g/mol
InChI Key: IRRHFODGOMSPEE-FIRKVUNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylmuldamine (CAS: 36069-46-2) is an experimental compound classified as a teratogen, with documented reproductive system effects in preclinical studies. Its molecular structure includes a deacetylated moiety, which differentiates it from acetylated parent compounds. Upon thermal decomposition, it releases toxic nitric oxide (NO) fumes, necessitating stringent handling protocols in laboratory settings. While its exact mechanism of action remains under investigation, its teratogenicity suggests interference with developmental pathways, particularly during embryonic stages .

Properties

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

IRRHFODGOMSPEE-FIRKVUNCSA-N

SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Isomeric SMILES

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O

Canonical SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Synonyms

22,26-epiminocholest-5-ene-3,16-diol
capsimine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Deacetylmuldamine and structurally or functionally analogous compounds, based on toxicological and chemical data from Dangerous Properties of Industrial Materials (12th Edition) :

Compound CAS Number Toxicity Profile Exposure Routes Thermal Decomposition Products Key Effects
This compound 36069-46-2 Experimental teratogen Reproductive system impact Nitric oxide (NO) fumes Teratogenicity, developmental disruption
Deacetylllyoniatoxin 28894-74-8 High toxicity Intraperitoneal, intravenous Irritant vapors Acute toxicity, organ damage
Deacetylthymoxamine 35231-36-8 Multi-route toxicity Oral, subcutaneous, intravenous Nitric oxide (NO) fumes Systemic toxicity, potential neurovascular effects
9-Deazaadenosine 77691-03-3 Mutagenic activity Intraperitoneal Nitric oxide (NO) vapors DNA damage, carcinogenic potential
7-Deazainosine 2862-16-0 Broad-spectrum toxicity Oral, intraperitoneal, subcutaneous Nitric oxide (NO) vapors Multi-organ toxicity, muscle degeneration

Toxicity Mechanisms and Differentiation

  • Its reproductive toxicity likely stems from interference with embryonic cell differentiation or hormonal signaling pathways .
  • Its mechanism may involve disruption of cellular ion channels or membrane integrity .
  • Deacetylthymoxamine : Broad toxicity across multiple exposure routes, suggesting systemic absorption and metabolic activation. Its nitric oxide release under heat parallels this compound but lacks reproductive specificity .
  • 9-Deazaadenosine: Mutagenicity highlights its interaction with nucleic acids, contrasting with this compound’s focus on developmental systems .
  • 7-Deazainosine: Causes widespread organ toxicity, possibly due to interference with purine metabolism, unlike the targeted reproductive effects of this compound .

Thermal Stability and Handling Risks

All listed compounds release hazardous fumes (e.g., nitric oxide or irritant vapors) when heated. This compound and Deacetylthymoxamine share nitric oxide emission, necessitating ventilated environments and personal protective equipment during handling. In contrast, Deacetylllyoniatoxin produces undefined irritant vapors, requiring distinct mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylmuldamine
Reactant of Route 2
Deacetylmuldamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.